3-bromo(113C)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo(113C)propanoic acid can be synthesized through the bromination of propanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or red phosphorus. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo(113C)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of propanoic acid or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 3-hydroxypropanoic acid or 3-aminopropanoic acid.
Oxidation Reactions: Products include propanoic acid or other oxidized derivatives.
Reduction Reactions: Products include propanoic acid or other reduced derivatives.
Scientific Research Applications
3-Bromo(113C)propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: This compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo(113C)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with enzymes or other biological molecules, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanoic acid: Similar in structure but contains a chlorine atom instead of bromine.
3-Iodopropanoic acid: Contains an iodine atom instead of bromine.
3-Fluoropropanoic acid: Contains a fluorine atom instead of bromine.
Uniqueness
3-Bromo(113C)propanoic acid is unique due to its specific reactivity and the presence of the bromine atom, which imparts distinct chemical properties. The bromine atom makes it more reactive in substitution reactions compared to its chlorine, iodine, or fluorine counterparts .
Properties
Molecular Formula |
C3H5BrO2 |
---|---|
Molecular Weight |
153.97 g/mol |
IUPAC Name |
3-bromo(113C)propanoic acid |
InChI |
InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i3+1 |
InChI Key |
DHXNZYCXMFBMHE-LBPDFUHNSA-N |
Isomeric SMILES |
C(CBr)[13C](=O)O |
Canonical SMILES |
C(CBr)C(=O)O |
Origin of Product |
United States |
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